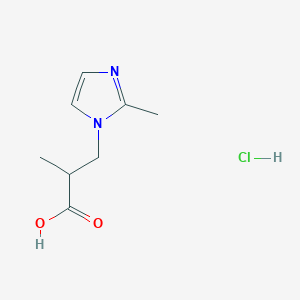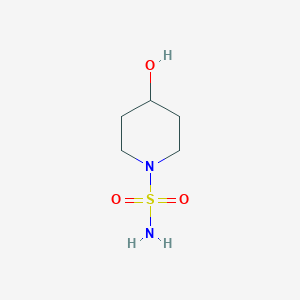
4-羟基哌啶-1-磺酰胺
描述
4-Hydroxypiperidine-1-sulfonamide is a chemical compound with the molecular formula C5H12N2O3S . It has a molecular weight of 180.23 and is available in powder form .
Molecular Structure Analysis
The molecular structure of 4-Hydroxypiperidine-1-sulfonamide consists of a piperidine ring with a hydroxy group at the 4-position and a sulfonamide group at the 1-position . The InChI code for this compound is 1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) .Chemical Reactions Analysis
Piperidine derivatives, including 4-Hydroxypiperidine-1-sulfonamide, can undergo various chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Hydroxypiperidine-1-sulfonamide is a powder with a melting point of 104-105°C . and is stored at room temperature .科学研究应用
抗肿瘤活性
设计并合成了一系列含有 4-羟基哌啶基团的嘧啶衍生物,以研究其抗增殖活性 . 这些化合物在体外用 MTT 法对四种人类肿瘤细胞系 (MGC-803、PC-3、A549、H1975) 进行了评价 . 大多数化合物表现出中等抗增殖活性 . 一种名为 17i 的化合物表现出优异的抗增殖活性,对 H1975 细胞的 IC50 值为 3.89 ± 0.57 µM . 初步的抗肿瘤机制研究表明,化合物 17i 可以抑制 H1975 细胞的集落形成和细胞迁移 . 此外,化合物 17i 以剂量依赖的方式诱导 H1975 细胞凋亡,并导致 H1975 细胞周期在 S 期停滞以抑制细胞增殖 .
药物设计
4-羟基哌啶基团是设计药物的重要合成片段 . 含哌啶的化合物是药物构建中最重要的合成药物模块之一 . 过去五年,发表了超过 7000 篇与哌啶相关的论文,这表明该基团在药物设计中的重要性 .
嘧啶衍生物的合成
将 4-羟基哌啶基团引入嘧啶环,合成新的嘧啶衍生物 . 这是利用活性基团拼接的原理完成的 . 然后对这些衍生物的体外抗肿瘤活性进行了评价 .
抑制细胞迁移
发现含有 4-羟基哌啶基团的化合物 17i 可以抑制 H1975 细胞的迁移 . 这表明其在防止癌细胞扩散方面具有潜在的应用。
诱导凋亡
还发现化合物 17i 以剂量依赖的方式诱导 H1975 细胞凋亡 . 这意味着它可能被用来诱导癌细胞的程序性细胞死亡。
细胞周期停滞
除了其他作用外,还发现化合物 17i 导致 H1975 细胞在 S 期发生细胞周期停滞 . 这抑制了细胞增殖,使其成为抗癌斗争中的一种潜在工具。
安全和危害
作用机制
Target of Action
4-Hydroxypiperidine-1-sulfonamide is a derivative of sulfonamides, which are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
4-Hydroxypiperidine-1-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the biochemical pathway for the synthesis of folic acid. Folic acid is a vital component in the synthesis of nucleic acids and amino acids in bacteria. By inhibiting its production, 4-Hydroxypiperidine-1-sulfonamide effectively halts bacterial growth and proliferation .
Pharmacokinetics
Sulfonamides in general are known for their good absorption from the gastrointestinal tract, wide distribution throughout body tissues, metabolism in the liver, and excretion through the kidneys .
Result of Action
The primary result of the action of 4-Hydroxypiperidine-1-sulfonamide is the inhibition of bacterial growth and proliferation. By disrupting the synthesis of folic acid, it prevents bacteria from producing essential components for their survival, leading to their eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxypiperidine-1-sulfonamide. For instance, the presence of other substances in the environment, such as other antibiotics, can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability .
生化分析
Biochemical Properties
4-Hydroxypiperidine-1-sulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the MAPK/ERK pathway. These interactions are crucial as they can influence the phosphorylation states of proteins, thereby affecting their activity and function. The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which stabilize the binding of 4-Hydroxypiperidine-1-sulfonamide to its target molecules.
Cellular Effects
The effects of 4-Hydroxypiperidine-1-sulfonamide on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as MGC-803, PC-3, A549, and H1975, 4-Hydroxypiperidine-1-sulfonamide has demonstrated antiproliferative activity . This compound can induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation and migration.
Molecular Mechanism
At the molecular level, 4-Hydroxypiperidine-1-sulfonamide exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases in the MAPK/ERK pathway. This inhibition results in altered phosphorylation states of downstream proteins, ultimately affecting gene expression and cellular responses. Additionally, 4-Hydroxypiperidine-1-sulfonamide can modulate the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxypiperidine-1-sulfonamide in laboratory settings have been studied extensively. Over time, this compound exhibits stability and maintains its biochemical activity. It is subject to degradation under certain conditions, which can affect its long-term efficacy. In in vitro and in vivo studies, 4-Hydroxypiperidine-1-sulfonamide has shown consistent effects on cellular function, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 4-Hydroxypiperidine-1-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions .
Metabolic Pathways
4-Hydroxypiperidine-1-sulfonamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and alter metabolite levels. For instance, the compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation and elimination .
Transport and Distribution
The transport and distribution of 4-Hydroxypiperidine-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it has been observed to interact with transporters in the liver and kidneys, facilitating its uptake and excretion .
Subcellular Localization
The subcellular localization of 4-Hydroxypiperidine-1-sulfonamide is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. In cancer cells, it has been found to localize in the cytoplasm and nucleus, where it exerts its antiproliferative effects by modulating gene expression and cell cycle progression .
属性
IUPAC Name |
4-hydroxypiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2,(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUKYPWNFQHKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4108-97-8 | |
| Record name | 4-hydroxypiperidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




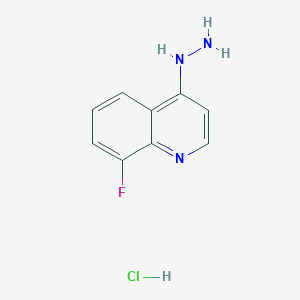
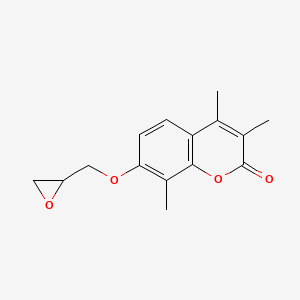
![1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B1439194.png)
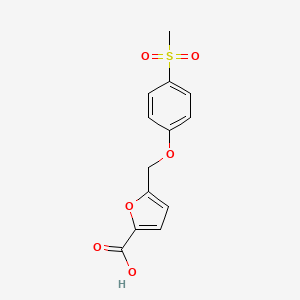
![Tert-butyl 4-[(chlorosulfonyl)(methyl)amino]piperidine-1-carboxylate](/img/structure/B1439196.png)
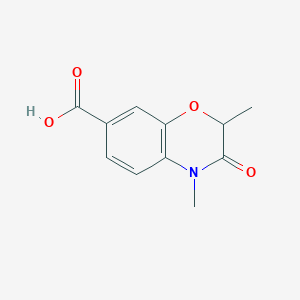
![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1439203.png)
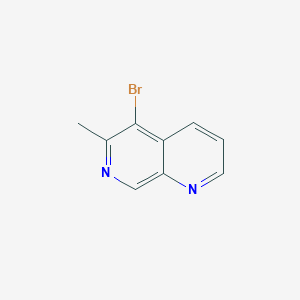
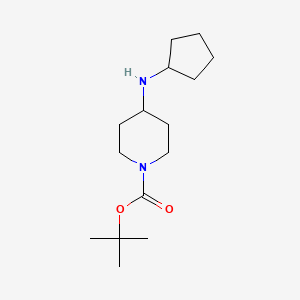
![8-amino-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B1439211.png)
